molecular formula C17H13BrClN3O B213607 N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide

N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No. B213607
M. Wt: 390.7 g/mol
InChI Key: AUFGWIUSHDGHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide, also known as BPPB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research.

Scientific Research Applications

N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide has been found to have potential applications in various fields of scientific research. It has been studied for its ability to inhibit the activity of a protein called PARP-1, which is involved in DNA repair and cell death. N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.

Mechanism of Action

N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide works by inhibiting the activity of PARP-1, which plays a critical role in the repair of DNA damage. When PARP-1 is inhibited, cells become more sensitive to DNA-damaging agents, such as chemotherapy drugs. N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of an enzyme called cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been found to inhibit the growth of cancer cells and induce cell death in certain types of cancer. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity. It has also been shown to have a low toxicity profile, making it safe for use in cell culture and animal studies. However, one limitation of N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide is that it has poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide. One area of interest is its potential use in combination with chemotherapy drugs to enhance their effectiveness. Another area of research is the development of more soluble forms of N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide that can be administered more easily in experiments. Additionally, N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide's potential use in treating neurodegenerative diseases warrants further investigation.

Synthesis Methods

N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide can be synthesized using a multi-step process that involves the reaction of 3-bromobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-chloro-1H-pyrazole-1-methanol to form the intermediate compound. The final product is obtained by reacting the intermediate compound with 3-aminobenzamide.

properties

Product Name

N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide

Molecular Formula

C17H13BrClN3O

Molecular Weight

390.7 g/mol

IUPAC Name

N-(3-bromophenyl)-3-[(4-chloropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C17H13BrClN3O/c18-14-5-2-6-16(8-14)21-17(23)13-4-1-3-12(7-13)10-22-11-15(19)9-20-22/h1-9,11H,10H2,(H,21,23)

InChI Key

AUFGWIUSHDGHHK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)CN2C=C(C=N2)Cl)C(=O)NC3=CC(=CC=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)Br)CN3C=C(C=N3)Cl

Origin of Product

United States

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